Cas no 2248271-31-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate structure](https://ja.kuujia.com/scimg/cas/2248271-31-8x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate 化学的及び物理的性質
名前と識別子
-
- 2248271-31-8
- EN300-6521582
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate
-
- インチ: 1S/C26H20N2O6/c29-23(34-28-24(30)20-11-5-6-12-21(20)25(28)31)13-14-27-26(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22H,13-15H2,(H,27,32)
- InChIKey: NWCFNXULYVKMPE-UHFFFAOYSA-N
- SMILES: O(C(NCCC(=O)ON1C(C2C=CC=CC=2C1=O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 456.13213636g/mol
- 同位素质量: 456.13213636g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 34
- 回転可能化学結合数: 8
- 複雑さ: 769
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- XLogP3: 3.7
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6521582-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate |
2248271-31-8 | 95.0% | 2.5g |
$1370.0 | 2025-03-14 | |
Enamine | EN300-6521582-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate |
2248271-31-8 | 95.0% | 10.0g |
$3007.0 | 2025-03-14 | |
Enamine | EN300-6521582-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate |
2248271-31-8 | 95.0% | 0.1g |
$615.0 | 2025-03-14 | |
Enamine | EN300-6521582-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate |
2248271-31-8 | 95.0% | 1.0g |
$699.0 | 2025-03-14 | |
Enamine | EN300-6521582-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate |
2248271-31-8 | 95.0% | 0.25g |
$642.0 | 2025-03-14 | |
Enamine | EN300-6521582-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate |
2248271-31-8 | 95.0% | 0.5g |
$671.0 | 2025-03-14 | |
Enamine | EN300-6521582-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate |
2248271-31-8 | 95.0% | 0.05g |
$587.0 | 2025-03-14 | |
Enamine | EN300-6521582-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate |
2248271-31-8 | 95.0% | 5.0g |
$2028.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate 関連文献
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate (CAS No. 2248271-31-8)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate (CAS No. 2248271-31-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 1,3-dioxoisoindoline moiety and a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative. These structural elements contribute to its potential applications in various biological and therapeutic contexts.
The 1,3-dioxoisoindoline moiety is a key structural feature of this compound. Isoindolines are a class of heterocyclic compounds that have been extensively studied for their diverse biological activities. The presence of the 1,3-dioxo group in the isoindoline ring imparts additional reactivity and stability to the molecule, making it an attractive candidate for drug development. Recent research has shown that compounds containing this moiety exhibit potent anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
The Fmoc-protected amino acid derivative is another crucial component of this compound. Fmoc protection is widely used in peptide synthesis to prevent premature reactions and ensure the correct sequence of amino acids. In this context, the Fmoc group serves as a temporary protecting group that can be selectively removed under mild conditions, allowing for further functionalization or conjugation with other biomolecules. This feature makes the compound highly versatile and suitable for use in various biochemical assays and drug delivery systems.
The combination of the 1,3-dioxoisoindoline moiety and the Fmoc-protected amino acid derivative endows this compound with a unique set of properties that are highly relevant to current research trends in medicinal chemistry. For instance, recent studies have explored the use of similar compounds as inhibitors of specific enzymes involved in disease pathways. One such study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited selective inhibition of a key enzyme involved in cancer cell proliferation, suggesting potential therapeutic applications.
In addition to its potential as an enzyme inhibitor, this compound may also have applications in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The presence of the Fmoc group in this compound could facilitate controlled release and activation, enhancing its therapeutic efficacy while minimizing side effects. This approach has been successfully applied to several drugs currently in clinical trials.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate involves multiple steps and requires precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the formation of the isoindoline ring through cyclization reactions and the subsequent introduction of the Fmoc group via coupling reactions with appropriate amino acid derivatives. Advanced techniques such as solid-phase synthesis have also been employed to streamline the production process and improve scalability.
To further investigate the biological activity and potential therapeutic applications of this compound, several preclinical studies have been conducted using both in vitro and in vivo models. These studies have focused on evaluating its efficacy against various disease targets, including cancer cells, inflammatory mediators, and neurodegenerative disorders. Preliminary results have shown promising outcomes, with some studies reporting significant reductions in tumor growth and inflammation markers.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate (CAS No. 2248271-31-8) represents a promising candidate for further research and development in medicinal chemistry. Its unique structural features and versatile functional groups make it an attractive target for exploring new therapeutic strategies. Ongoing studies continue to uncover its full potential, paving the way for innovative treatments in various medical fields.
2248271-31-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate) Related Products
- 1597679-88-3(methyl 6-(aminooxy)methylpyridine-3-carboxylate)
- 1603558-66-2(N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide)
- 2680805-13-2(benzyl N-[(3-fluorocyclobutyl)methyl]carbamate)
- 2034485-34-0(3-{[1-(1-methylpiperidine-3-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile)
- 1806333-60-7(3,4-Dimethyl-5-iodoanisole)
- 1980038-95-6(Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate)
- 1807270-51-4(Methyl 2-chloromethyl-4-cyano-5-fluorobenzoate)
- 1203264-04-3(3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea)
- 895639-28-8(2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide)
- 952985-63-6(N-cyclopentyl-2-5-(3-methoxyphenyl)-1,2-oxazol-3-ylacetamide)




